molecular formula C24H30N4O7S B2403950 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-31-7

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2403950
CAS No.: 533871-31-7
M. Wt: 518.59
InChI Key: CXFWXVBAVCFIHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to an oxadiazole ring, which is further substituted with a trimethoxyphenyl group and a butyl(ethyl)sulfamoyl moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O7S/c1-6-8-13-28(7-2)36(30,31)18-11-9-16(10-12-18)22(29)25-24-27-26-23(35-24)17-14-19(32-3)21(34-5)20(15-17)33-4/h9-12,14-15H,6-8,13H2,1-5H3,(H,25,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFWXVBAVCFIHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the trimethoxyphenyl group: This step involves the coupling of the oxadiazole intermediate with a trimethoxybenzene derivative using a suitable coupling reagent.

    Attachment of the butyl(ethyl)sulfamoyl group: This is typically done through a sulfonamide formation reaction, where the amine group of the oxadiazole intermediate reacts with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the oxadiazole ring or the sulfonamide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-1,1-biphenyl-2-sulfonamide
  • Dimethyl 2,6-pyridinedicarboxylate

Uniqueness

4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its oxadiazole ring and trimethoxyphenyl group contribute to its stability and potential bioactivity, making it a valuable compound for various research applications.

Biological Activity

The compound 4-[butyl(ethyl)sulfamoyl]-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its biological activity through various studies and findings, focusing on its antimicrobial properties and mechanisms of action.

Chemical Structure

The compound can be described by the following molecular formula:

  • Molecular Formula : C20_{20}H25_{25}N3_{3}O5_{5}S

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the 1,3,4-oxadiazole ring. Research indicates that derivatives of this structure exhibit significant activity against various bacterial strains.

Key Findings:

  • Broad Spectrum Activity : Compounds with the 1,3,4-oxadiazole moiety have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies demonstrated that certain derivatives inhibited Staphylococcus aureus and Escherichia coli effectively compared to standard antibiotics like gentamicin .
  • Mechanism of Action : The mechanism of action for many 1,3,4-oxadiazole derivatives involves the inhibition of essential bacterial enzymes such as enoyl-acyl carrier protein (ACP) reductase (FabI), which is crucial for fatty acid biosynthesis. This disruption leads to cell lysis and death of the bacteria .
  • Case Studies :
    • In one study, a series of oxadiazole derivatives were synthesized and tested for their antimicrobial activity. The most potent compounds demonstrated Minimum Inhibitory Concentrations (MICs) significantly lower than those of traditional antibiotics against resistant strains .
    • Another research effort focused on the structural optimization of these compounds to enhance their antibacterial efficacy. Results indicated that modifications in the sulfamoyl group improved binding affinity to bacterial targets .

Comparative Analysis of Biological Activity

The following table summarizes the MIC values of selected oxadiazole derivatives against various bacterial strains:

Compound IDBacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
29aS. aureus0.125Vancomycin0.5
29bMRSA0.031Linezolid0.25
30Clostridium difficile0.003Vancomycin0.25
31aNeisseria gonorrhoeae0.03Azithromycin0.25

Q & A

Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized for yield and purity?

The synthesis involves three stages:

  • Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acids under dehydrating conditions (e.g., POCl₃ or H₂SO₄) at 80–100°C .
  • Benzamide coupling : Reaction of the oxadiazole intermediate with benzoyl chloride using a base like triethylamine to neutralize HCl .
  • Sulfamoyl group introduction : EDCI-mediated coupling of the sulfonamide precursor at 0–25°C in anhydrous DCM or DMF . Optimization : Use HPLC (C18 column, acetonitrile/water gradient) to monitor intermediates and adjust stoichiometry (1.2–1.5 equivalents of sulfonamide precursor) to minimize side products .

Q. Which functional groups dominate its biological activity, and how are they characterized spectroscopically?

Critical groups include:

  • 1,3,4-Oxadiazole ring : IR absorption at 1600–1650 cm⁻¹ (C=N stretch); ¹H NMR δ 8.2–8.5 ppm (aromatic protons adjacent to oxadiazole) .
  • Sulfamoyl group : Sulfur-oxygen stretches at 1150–1250 cm⁻¹ (IR); ¹³C NMR δ 45–50 ppm (sulfonamide carbon) .
  • Trimethoxyphenyl moiety : Three distinct OCH₃ signals in ¹H NMR (δ 3.8–4.0 ppm) and NOESY correlations to confirm spatial arrangement .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied to enhance anticancer potency?

Methodology :

  • Variations : Synthesize analogs with modified sulfamoyl substituents (e.g., replacing butyl with cyclopropyl) or oxadiazole-linked aryl groups (e.g., 2-naphthyl vs. 3,4,5-trimethoxyphenyl) .
  • Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Compare IC₅₀ values to identify trends (e.g., trimethoxy groups enhance tubulin binding by 3-fold vs. monomethoxy derivatives) .
  • Computational modeling : Perform docking studies with β-tubulin (PDB: 1SA0) to predict binding affinities and validate with SPR kinetics .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

  • Standardization : Use identical cell lines (ATCC-verified) and culture conditions (e.g., 10% FBS, 37°C/5% CO₂) to minimize variability .
  • Orthogonal assays : Confirm cytotoxicity via ATP-based viability assays and apoptosis markers (Annexin V/PI flow cytometry) .
  • Batch analysis : Characterize compound purity (≥95% by HPLC) and quantify residual solvents (GC-MS) to exclude formulation artifacts .

Q. How can metabolic stability be improved without compromising target binding?

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated sulfamoyl) to enhance plasma stability. Monitor hydrolysis rates via LC-MS in simulated gastric fluid .
  • CYP450 inhibition screening : Use human liver microsomes to identify metabolic hotspots. Replace labile methoxy groups with halogens (e.g., Cl or F) to reduce oxidative demethylation .

Methodological Challenges

Q. What analytical techniques are critical for characterizing synthetic intermediates and final products?

  • Purity : Reverse-phase HPLC (Zorbax SB-C18, 1.0 mL/min flow, 210–300 nm detection) .
  • Structural confirmation : High-resolution mass spectrometry (HRMS) with ESI+ mode; compare experimental vs. theoretical [M+H]⁺ values (Δ < 2 ppm) .
  • Crystallography : Grow single crystals via vapor diffusion (ethyl acetate/hexane) and solve structures to confirm stereochemistry .

Q. How to troubleshoot low yields during sulfamoyl group installation?

  • Coupling reagent selection : Test EDCI vs. DCC/HOBt; EDCI often gives higher yields (70–80%) in non-polar solvents .
  • Moisture control : Use molecular sieves (3Å) in DMF to scavenge water, which hydrolyzes sulfonamide intermediates .
  • Temperature gradient : Slow addition of sulfonamide precursor at 0°C, followed by gradual warming to 25°C over 12 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.